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Compound of Interest

Compound Name: 2-(bromomethyl)-6-nitroPyridine

CAS No.: 83004-08-4

Cat. No.: B2853966

Get Quote

Technical Guide: 2-(Bromomethyl)-6-
nitropyridine
Synthesis, Characterization, and Reactivity Profile
Executive Summary
2-(Bromomethyl)-6-nitropyridine is a high-value heterocyclic building block used extensively

in the synthesis of multidentate ligands, enzyme inhibitors, and functionalized pyridine

derivatives. Its utility stems from the dual functionality of the molecule: the highly electrophilic

bromomethyl group (susceptible to

attack) and the electron-withdrawing nitro group, which modulates the basicity of the pyridine
nitrogen and activates the ring for potential downstream nucleophilic aromatic substitution (

).

This guide provides a technical comparison of this compound against its chloro- and non-nitro-

analogs, supported by synthesis protocols and characterization data standards.
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Chemical Profile & Elemental Analysis
For research-grade applications, the compound must meet strict elemental composition

standards to ensure stoichiometry in subsequent coupling reactions.

Theoretical Elemental Analysis (Calculated)
Formula:

Molecular Weight: 217.02 g/mol

Element Symbol Theoretical Mass %
Acceptance
Tolerance (±0.4%)

Carbon C 33.21% 32.81 – 33.61%

Hydrogen H 2.32% 1.92 – 2.72%

Nitrogen N 12.91% 12.51 – 13.31%

Bromine Br 36.82% 36.42 – 37.22%

Oxygen O 14.74%
N/A (Calculated by

difference)

Physical Properties & Solubility
Appearance: Pale yellow to beige crystalline solid.

Melting Point: Typically 82–86°C (varies with purity).

Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water.

Stability: Moisture sensitive; lachrymator (induces tears). Store under inert atmosphere at

-20°C.

Comparative Performance Analysis
Selecting the right alkylating agent is critical for yield optimization. The table below compares 2-
(bromomethyl)-6-nitropyridine with its common alternatives.
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Feature
2-(Bromomethyl)-6-

nitropyridine

2-(Chloromethyl)-6-

nitropyridine

2-

(Bromomethyl)pyridi

ne

Leaving Group Ability

High (

). Reaction rates are

typically 10-50x faster

than Cl analogs.

Moderate (

). Requires higher

temperatures or iodide

catalysis (Finkelstein)

to react.

High (

). Comparable leaving

group ability.

Electronic

Environment

Electron-Deficient.

The

group pulls density,

making the

carbon more

electrophilic.

Electron-Deficient.

Similar electronic pull,

but the C-Cl bond is

stronger and harder to

break.

Electron-Rich. Lacks

the

pull; the pyridine N is

more basic and may

interfere with metal

catalysts.

Storage Stability

Low. Prone to

hydrolysis and self-

alkylation if not stored

cold/dry.

High. Can often be

stored at room

temperature for

months.

Moderate. Unstable

as free base; usually

stored as HBr salt.

Primary Application

Rapid coupling with

weak nucleophiles;

synthesis of ligands

where low N-basicity

is required.

Large-scale industrial

synthesis where

stability and cost are

prioritized over speed.

General purpose

pyridine

functionalization.[1]

Reactivity Logic Diagram
The following diagram illustrates the decision matrix for selecting the nitro-bromide derivative

over alternatives.
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Target: Functionalize Pyridine Methyl Group Is the Nucleophile Weak/Sterically Hindered?

Is Long-term Reagent Stability Critical?No (Standard Nuc)

Select: 2-(Bromomethyl)-6-nitropyridine
(High Reactivity, Activated Electrophile)

Yes (Needs Activation)

Select: 2-(Chloromethyl)-6-nitropyridine
(Higher Stability, Slower Reaction)Yes

Select: 2-(Bromomethyl)pyridine
(Standard Reactivity, Basic Nitrogen)

No (Electronic factors differ)

The Nitro group (-NO2) reduces
pyridine basicity, preventing

metal catalyst poisoning.

Click to download full resolution via product page

Figure 1: Decision matrix for selecting pyridine methyl halides based on nucleophile strength

and stability requirements.

Experimental Protocols
This section details the synthesis and characterization of the compound. The synthesis utilizes

the Wohl-Ziegler bromination, a radical substitution pathway.

Protocol A: Synthesis via Wohl-Ziegler Bromination
Objective: Convert 2-methyl-6-nitropyridine to 2-(bromomethyl)-6-nitropyridine.

Reagents:

Substrate: 2-Methyl-6-nitropyridine (1.0 eq)

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

) (Anhydrous)

Workflow:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2853966/docs?utm_src=pdf-body-img#elemental-analysis-data-for-2-bromomethyl-6-nitropyridine
https://www.benchchem.com/product/b2853966/docs?utm_src=pdf-body#elemental-analysis-data-for-2-bromomethyl-6-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2853966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-

methyl-6-nitropyridine in the solvent (0.1 M concentration).

Addition: Add NBS and AIBN.

Initiation: Heat the mixture to reflux (approx. 80°C). Irradiate with a tungsten lamp if reaction

initiation is sluggish (indicated by color change).

Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product spot will

be less polar than the starting material.

Workup: Cool to

to precipitate succinimide. Filter off the solid.[2][3]

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash

chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Protocol B: Quality Control (Self-Validating System)
Before using the reagent in precious metal catalysis or drug synthesis, validate purity using 1H

NMR.

Solvent:

Diagnostic Signal: Look for the methylene protons (

).

Shift: Singlet at

4.60 – 4.70 ppm.

Impurity Check:

Starting Material (
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): Singlet at

~2.7 ppm.

Dibrominated byproduct (

): Singlet at

~6.5 ppm.

Acceptance Criteria: Integration of impurity peaks must be <5% relative to the product peak.

Synthesis Workflow Diagram
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Dissolve 2-Methyl-6-nitropyridine
in Anhydrous Solvent (CCl4 or PhCF3)

Add NBS (1.1 eq) + AIBN (0.05 eq)

Reflux (80°C) for 4-6 Hours
(Radical Mechanism)

Cool & Filter Succinimide Byproduct

Concentrate Filtrate

Flash Chromatography
(Hexane/EtOAc)

Product:
Bromomethyl-Nitro-Pyridine

Starting Material:
Methyl-Nitro-Pyridine

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Wohl-Ziegler bromination synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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